Alkaline Phosphatase Inhibition: Marked Reduction in Potency Compared to Unsubstituted Scaffold
In an intestinal alkaline phosphatase (IAP) inhibition assay using p-nitrophenyl phosphate as substrate (pH 10.4), 3-(4-nitrophenyl)-2-piperidinone exhibited an IC50 > 400 μM, whereas the unsubstituted 2-piperidinone (δ-valerolactam) shows negligible inhibition under similar conditions (IC50 not reached at 1 mM) [1]. This >2.5-fold reduction in potency relative to other nitrophenyl-containing inhibitors highlights the specific, albeit weak, interaction of the 3-(4-nitrophenyl) moiety with the enzyme's active site [2].
| Evidence Dimension | Inhibition of Intestinal Alkaline Phosphatase (IC50) |
|---|---|
| Target Compound Data | >400 μM |
| Comparator Or Baseline | Unsubstituted 2-piperidinone (δ-valerolactam) - IC50 > 1000 μM (inactive) |
| Quantified Difference | ~2.5-fold weaker inhibition compared to other nitrophenyl compounds |
| Conditions | p-Nitrophenyl phosphate substrate, pH 10.4, recombinant enzyme |
Why This Matters
Confirms that the 3-(4-nitrophenyl) substitution introduces a specific, albeit weak, interaction with alkaline phosphatase, which is absent in the unsubstituted lactam core—critical for researchers designing phosphatase probes or avoiding off-target effects.
- [1] BindingDB. BDBM50443976. CHEMBL3092295. View Source
- [2] Sergienko, E. A., et al. (2010). Journal of Biomolecular Screening, 15(7), 825-835. View Source
